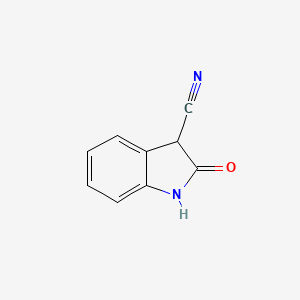

2-Oxoindoline-3-carbonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYAOBHXTLMRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547168 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73859-65-1 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxoindoline 3 Carbonitrile and Its Derivatives

Direct Approaches for Nitrile Introduction at C-3 of 2-Oxoindoline

Direct methods for the introduction of a nitrile group at the C-3 position of a pre-existing 2-oxindole scaffold offer an efficient and often more convergent synthetic route. These strategies primarily involve oxidative cyanation and condensation reactions.

Oxidative Cyanation of 2-Oxindoles for 3-Cyano-2-Oxindoles

A notable and efficient method for the synthesis of 3-cyano-2-oxindoles involves the direct oxidative cyanation of 3-substituted 2-oxindoles. rsc.orgsci-hub.seresearchgate.net This approach has been successfully demonstrated using hypervalent iodine reagents, such as Cyano-1,2-BenziodoXol-3(1H)-one (CBX), under transition-metal-free conditions. rsc.orgsci-hub.se The reaction proceeds efficiently with a variety of 3-alkyl or 3-aryl substituted 2-oxindoles, affording the corresponding 3-cyano derivatives with an all-carbon quaternary center. rsc.orgsci-hub.seresearchgate.net

The reaction is typically carried out in a solvent like N,N-dimethyl formamide (B127407) (DMF) at room temperature. sci-hub.se For instance, the oxidative cyanation of 2-oxindole methyl-3-carboxylate can be achieved in 82% yield using CBX in DMF without the need for any additives. sci-hub.se The proposed mechanism for this transformation involves the C-3 cyanation of the 2-oxindole by the hypervalent iodine reagent under oxidative conditions. sci-hub.se However, a single electron transfer (SET) pathway has not been entirely ruled out due to the strong oxidizing nature of the CBX reagent. sci-hub.se

Table 1: Examples of Oxidative Cyanation of 2-Oxindoles

| Substrate | Reagent | Solvent | Yield (%) | Reference |

| 2-Oxindole methyl-3-carboxylate | CBX | DMF | 82 | sci-hub.se |

| 3-Arylated 2-oxindole | CBX | DMF | 83 | sci-hub.se |

CBX: Cyano-1,2-BenziodoXol-3(1H)-one

This method provides a powerful tool for the synthesis of complex 3-cyano-2-oxindoles and has been applied in the formal total synthesis of natural products like (±)-gliocladin C. rsc.org

Condensation Reactions with Nitriles at the C-3 Position

Condensation reactions provide another direct route to 2-oxoindoline-3-carbonitrile derivatives. A key precursor in this approach is isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. xisdxjxsu.asiasemanticscholar.org The reaction of isatin with active methylene (B1212753) compounds containing a nitrile group, such as malononitrile (B47326), in the presence of a suitable catalyst can lead to the formation of 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) derivatives. xisdxjxsu.asia

For example, the synthesis of 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile has been reported, showcasing the utility of this condensation strategy. xisdxjxsu.asia These reactions are often carried out under various conditions and can produce a diverse range of pharmacologically relevant compounds. xisdxjxsu.asia

General Synthetic Routes to the 2-Oxoindoline Core Relevant to 3-Substitution

In addition to direct C-3 cyanation, several synthetic routes focus on the construction of the 2-oxindole ring itself, with the potential for subsequent introduction of a substituent at the C-3 position. These methods are crucial for accessing a wide array of substituted 2-oxindoles.

Cyclization Reactions for 2-Oxindole Ring Formation

A variety of cyclization reactions have been developed for the synthesis of the 2-oxindole core. organic-chemistry.org One prominent method is the palladium-catalyzed intramolecular α-arylation of amides. organic-chemistry.org This approach allows for the efficient formation of five-, six-, and seven-membered rings from secondary amide or carbamate (B1207046) precursors. organic-chemistry.org For instance, α-chloroacetanilides can be converted to oxindoles in good to excellent yields using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. organic-chemistry.org

Another powerful strategy involves the domino Heck cyclization/Suzuki coupling reaction, catalyzed by nickel, to synthesize 3,3-disubstituted oxindoles bearing quaternary all-carbon centers. organic-chemistry.org This method demonstrates broad scope with respect to the electrophiles that can be employed. organic-chemistry.org Furthermore, Lewis acid-catalyzed domino ring-opening of activated spiro-aziridine oxindoles with heteroarenes, followed by intramolecular C-2 annulation, provides another pathway to complex oxindole (B195798) structures. rsc.org

Reduction of Nitro Phenyl Malonic Compounds to 2-Oxoindolines

Table 2: Reduction of a 2-Nitrophenylmalonate Derivative

| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Di-t-butyl 2-(2-nitrophenyl)malonate | 10% Pd/C, H₂ | MeOH | Di-t-butyl 2-(2-aminophenyl)malonate | 98 | nii.ac.jp |

This strategy has been applied in the enantioselective synthesis of natural products like (+)-coerulescine, where the reduction of a nitro group on a chiral α-alkylmalonate was a key step in forming the oxindole skeleton. frontiersin.org

Synthesis from Isatin Derivatives and Related Precursors

Isatin and its derivatives are exceptionally versatile precursors for the synthesis of a wide range of 2-oxindole-containing compounds. semanticscholar.orgresearchgate.net The reactivity of the C-3 carbonyl group of isatin allows for a multitude of transformations to introduce various substituents at this position. semanticscholar.org

Condensation reactions of isatins with various nucleophiles are a common strategy. For instance, the condensation of substituted isatins with 2-hydroxybenzohydrazide (B147611) has been used to synthesize novel 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide derivatives. nih.gov

Furthermore, multicomponent reactions involving isatins provide a powerful tool for the rapid construction of complex molecular scaffolds. semanticscholar.org The Passerini reaction, a three-component reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (in this case, isatin), can be employed to generate 3,3-disubstituted oxindole derivatives under solvent-free conditions. google.com This reaction has been shown to be effective with a variety of substituted isatins and isocyanides, affording the desired products in high yields. google.com

The synthesis of 2-oxindoles can also be achieved through the reduction of isatin itself. Historically, Adolf Baeyer first isolated indole (B1671886) by the pyrolysis of oxindole with zinc dust, where the oxindole was obtained from the reduction of isatin. bhu.ac.in

Catalytic Synthesis Approaches for this compound Structures

Catalysis plays a pivotal role in the synthesis of 2-oxoindoline structures, offering pathways to complex molecules with high degrees of control and efficiency. Transition metals, organocatalysts, and Lewis acids are prominently featured in these methodologies.

Transition metals are powerful catalysts for forming the intricate bond networks required for 2-oxoindoline synthesis. nih.gov Their ability to cycle through various oxidation states facilitates a wide range of transformations. arabjchem.org

Palladium (Pd): Palladium catalysis is a cornerstone in the synthesis of oxindole derivatives. mdpi.com Palladium-catalyzed reactions, such as the Heck reaction, enable the formation of carbon-carbon bonds with high efficiency. arabjchem.org For instance, a palladium-catalyzed enantioselective domino Heck carbonylation of o-iodoacrylanilides with terminal alkynes has been reported to produce β-carbonylated 2-oxoindole derivatives with excellent enantioselectivities (up to 99% ee). nih.gov This method allows for the creation of 3,3-disubstituted all-carbon quaternary stereocenters. nih.gov Furthermore, palladium catalysts are effective for the intramolecular amidation of C-H bonds in N-aryl-α-phenylacetamides, leading to the formation of 3,3-disubstituted oxindoles. researchgate.net The α-arylation of existing oxindole enolates using palladium catalysts is another key strategy, compatible with a variety of aryl bromides, chlorides, and triflates. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | o-iodoacrylanilides, terminal alkynes, water | β-carbonylated 2-oxindoles | High yields (55-99%), excellent enantioselectivity (up to 99% ee) nih.gov |

| Pd(OAc)₂ | N-tosylphenylacetamide derivatives | 3,3-disubstituted oxindoles | Intramolecular C-H bond amidation researchgate.net |

| Pd(dba)₂ / Ligand | N-methyloxindole, bromobenzene | C-3 arylated oxindoles | Efficient C-3 arylation of intact oxindoles acs.org |

Copper (Cu): Copper catalysts are valued for their low cost and versatile reactivity in synthesizing nitrogen-containing heterocycles. rsc.org They are particularly effective in multicomponent reactions (MCRs). For example, a Cu(II)-β-cyclodextrin complex has been used to catalyze the three-component reaction of isatin derivatives, 4-hydroxycoumarin, and malononitrile in ethanol (B145695) at room temperature, yielding spiro[indoline-3,4′-pyrano[3,2-c]chromene]-3′-carbonitrile derivatives. researchgate.net Copper-catalyzed cascade reactions are also prominent, such as the synthesis of indole-2-carboxylic esters from bromobenzaldehydes, which proceeds through a sequence of aldol (B89426) condensation, intramolecular C-N cross-coupling, and deacylation. acs.org These methods often offer good yields and can be performed in more sustainable solvents. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(II)-β-cyclodextrin | Isatin derivatives, 4-hydroxycoumarin, malononitrile | Spiro[indoline-3,4′-pyrano[3,2-c]chromene]-3′-carbonitriles | Mild, room temperature reaction in ethanol researchgate.net |

| Copper(II) acetate | 4-aminocoumarin, 6-methyl-2H-pyran-2,4(3H)-dione, aldehydes | Chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-diones | One-pot multicomponent synthesis in water researchgate.net |

| Copper catalyst | Bromobenzaldehydes, etc. | Indole-2-carboxylic esters | Cascade reaction in renewable solvents like 2-MeTHF acs.org |

Ruthenium (Ru): Ruthenium catalysts are known for their application in metathesis and dehydrogenation reactions. arabjchem.orgbohrium.com Ring-closing metathesis (RCM) of 3,3-diallyl oxindoles using Grubbs' catalyst-I provides a direct route to 3,3′-spiro pentacyclo-oxindole derivatives. mdpi.com The necessary 3,3-diallyl oxindoles can be synthesized by the alkylation of oxindoles with allyl bromide. mdpi.comresearchgate.net Ruthenium complexes have also been employed in the dehydrogenation of indolines to form indoles, a critical transformation in the synthesis of various indole alkaloids. arabjchem.org

| Catalyst System | Reactant | Product Type | Reaction Type |

| Grubbs' catalyst-I (2 mol%) | 3,3-diallyl oxindoles | 3,3′-spiro pentacyclo-oxindoles | Ring-Closing Metathesis mdpi.com |

| Ruthenium(II) hydride complexes | Indolines | Indoles | Dehydrogenation arabjchem.org |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 2-oxoindoline derivatives, offering an alternative to metal-based catalysts. metu.edu.tr These reactions often proceed under mild conditions and provide access to enantiomerically enriched products. Bifunctional organocatalysts, such as those based on quinine-derived squaramides, which contain hydrogen-bond donor components, are particularly effective. metu.edu.tr They can achieve excellent stereoselectivity in reactions like the aza-Friedel-Crafts and Mannich reactions of isatin-derived ketimines, yielding chiral 3,3-disubstituted 2-oxindoles with enantiomeric excesses often exceeding 95%. metu.edu.tr Furthermore, organocatalytic cascade reactions can construct complex molecular architectures in a single operation. For example, a cascade involving a 1,3-proton shift and a [3+2] cycloaddition has been developed to synthesize chiral spiro[pyrrolidin-3,2′-oxindoles], creating four contiguous stereocenters with good stereoselectivity. rsc.org

| Organocatalyst | Reaction Type | Substrates | Product | Stereoselectivity |

| Quinine-derived squaramide | Aza-Friedel-Crafts | Isatin ketimines, 1,3-aminonaphthol | Chiral 3,3-disubstituted 2-oxindoles | Up to >99% ee metu.edu.tr |

| Quinine-derived squaramide | Mannich reaction | Isatin ketimines, 2-azidoethanamine | Chiral 3,3-disubstituted 2-oxindoles | Up to 96% ee, 24:1 dr metu.edu.tr |

| Pyrrolidine-based catalyst and DBU | Michael–domino Michael/aldol | Cyclohexanone, nitrostyrenes, 3-alkylideneoxindoles | Spiro-decalin oxindoles | >99:1 dr, up to 92% ee acs.org |

| Various | [3+2] Cycloaddition Cascade | Simple, readily available starting materials | Spiro[pyrrolidin-3,2′-oxindoles] | Good stereoselectivity rsc.org |

Lewis acids are frequently used to activate substrates in the synthesis of oxindole derivatives. nih.gov They can activate carbonyl groups, imines, or nitriles towards nucleophilic attack. researchgate.netresearchgate.net For example, the Lewis acid sites in nano MnFe₂O₄ can activate isatin, facilitating its reaction with other nucleophiles in multicomponent syntheses of spirooxindoles. nih.gov Zinc triflate (Zn(OTf)₂) has been identified as an efficient catalyst for the ring closure of α-(N-enamino)hydrazones to form functionalized pyrroles. researchgate.net In more complex transformations, Lewis acids like BF₃·Et₂O catalyze the cycloaddition of activated spiro-aziridine oxindoles with heteroarenes, providing a rapid and highly diastereoselective route to spiro-oxindole-fused pyrroloindolines. researchgate.net The combination of a Lewis acid such as LiCl with an N-heterocyclic carbene (NHC) catalyst can also be employed in annulation reactions of isatins to generate spirooxindole lactones with excellent enantioselectivity. mdpi.com

| Lewis Acid Catalyst | Reaction Type | Substrates | Product | Key Features |

| Nano MnFe₂O₄ | Multicomponent Reaction | Isatin, dimedone, anilinolactone | Spirooxindoles | Activation of isatin nih.gov |

| BF₃·Et₂O | Cycloaddition | Spiro-aziridine oxindoles, heteroarenes | Spiro-oxindole-fused pyrroloindolines | High diastereoselectivity, rapid reaction (<10 min) researchgate.net |

| Zn(OTf)₂ | Ring Closure | α-(N-enamino)hydrazones | Functionalized pyrroles | Efficient cyclization researchgate.net |

| LiCl (with NHC) | [3+3] Annulation | Isatins, enals | Spirooxindole lactones | Cooperative catalysis, excellent enantioselectivity mdpi.com |

Multi-Component Reactions (MCRs) for Constructing this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govbeilstein-journals.org This approach is characterized by high atom and step economy, making it a powerful tool in diversity-oriented synthesis. researchgate.net Isatin is a common building block in MCRs for generating libraries of spirooxindole derivatives. researchgate.netresearchgate.net

A prominent example is the three-component reaction of isatins, malononitrile, and a C-H activated compound like dimedone or 4-hydroxycoumarin. researchgate.netijcce.ac.ir These reactions can be catalyzed by various catalysts, including nano-Fe₂O₃, often under solvent-free conditions, to produce spiro-4H-pyran derivatives fused to the oxindole core. ijcce.ac.ir For instance, the reaction between isatin derivatives, malononitrile, carbon disulfide, and dimedone can yield complex 6′-amino-2′-(4,4-dimethyl-2,6-dioxocyclohexylidene)-2-oxospiro[indoline-3,4′- researchgate.netresearchgate.netdithiine]-5′-carbonitrile derivatives with high efficiency. researchgate.net The versatility of MCRs allows for the rapid construction of diverse and complex molecular scaffolds from simple and readily available starting materials. arkat-usa.org

| Reactants | Catalyst/Conditions | Product Scaffold |

| Isatin, malononitrile, dimedone | Fe₂O₃ / 90 °C, solvent-free | Spiro[indoline-3,4'-pyran]-3'-carbonitrile ijcce.ac.ir |

| Isatin derivatives, malononitrile, carbon disulfide, dimedone | Acidic or basic conditions | Spiro[indoline-3,4'- researchgate.netresearchgate.netdithiine]-5'-carbonitrile researchgate.net |

| Isatins, 3-oxo-N-arylbutanamide (five-component) | Mild conditions | 4,4′-((2-Oxoindoline-3,3-diyl)bis(methylene))bis(2-aryl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione) researchgate.net |

| Isatin, malononitrile, 4-hydroxy-2H-chromen-2-one | Solvent-free, mild conditions | 2'-Amino-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile scispace.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign methods for synthesizing oxindole derivatives. sjp.ac.lkroyalsocietypublishing.org These approaches aim to reduce waste, use safer solvents, lower energy consumption, and utilize recyclable catalysts.

The use of green solvents like water, or eliminating the solvent altogether, represents a major advance in sustainable organic synthesis. sjp.ac.lk

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net The synthesis of 3-indolyl-3-hydroxy oxindoles has been achieved in aqueous media using K₂CO₃ as a catalyst, yielding the product in high purity without the need for column chromatography. researchgate.net Similarly, β-cyclodextrin-SO₃H has been used as an efficient and recyclable catalyst for the three-component synthesis of spiro[chromene-4,3'-indoline]-3-carbonitrile derivatives in water. tandfonline.com An ethanol-water mixture is another commonly used green solvent system. sjp.ac.lk For example, spirooxindoles have been synthesized from isatin, malononitrile, and 1,3-dicarbonyl compounds using a CoFe₂O₄@SiO₂ heterogeneous catalyst in an ethanol-water mixture at 80°C, with the catalyst being recoverable and reusable. sjp.ac.lk

| Reaction | Catalyst | Solvent | Key Features |

| Synthesis of 3-indolyl-3-hydroxy oxindoles | K₂CO₃ | Water | High yield (91%), no chromatography needed researchgate.net |

| Three-component synthesis of spiro[chromene-4,3'-indoline]-3-carbonitriles | β-cyclodextrin-SO₃H | Water | Recyclable catalyst, green medium tandfonline.com |

| Synthesis of spirooxindoles | CoFe₂O₄@SiO₂ | Ethanol-water | Heterogeneous, reusable catalyst, excellent yields (97%) sjp.ac.lk |

| Synthesis of spiro-oxindole dihydroquinazolinone derivatives | 50% aqueous sodium p-toluene sulfonate (NaPTS) | Water | Ambient temperature, rapid reaction (25 min), high yields (85-95%) researchgate.net |

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. acs.org The multicomponent reaction of isatins, malononitrile, and bicyclic C-H acids can be performed under solvent-free conditions to produce spiro-oxindoles, often at room temperature and in short reaction times. scispace.com Another example is the use of Fe₂O₃ as a natural, environmentally benign catalyst for the one-pot synthesis of spiro-4H-pyran derivatives from isatin, malononitrile, and 1,3-dicarbonyl compounds by heating the neat mixture at 90 °C. ijcce.ac.ir These solvent-free methods are highly attractive for their operational simplicity and adherence to green chemistry principles. google.com

Mechanochemical Syntheses

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free alternative for generating 2-oxoindoline derivatives. This technique is noted for its high efficiency, reduced reaction times, and adherence to the principles of green chemistry. researchgate.netmdpi.com

A notable application is the Passerini three-component reaction (3CR) for producing α-acyloxycarboxamide derivatives of oxindole. By milling a mixture of a carboxylic acid, an aldehyde or ketone, and an isocyanide, researchers have synthesized a library of these compounds in high to excellent yields (up to 97%) within just 10 to 15 minutes. researchgate.netnih.gov This method's efficiency is influenced by the physical state and solubility of the reactants. For instance, solid and less water-soluble reactants can lead to higher yields due to hydrophobic effects under liquid-assisted grinding (LAG) conditions. researchgate.net

Similarly, the synthesis of spiro[indole–pyrrolidine] derivatives has been successfully achieved through a mechanochemical approach. The process involves the Knoevenagel condensation of indole-2,3-dione (isatin) with malononitrile, followed by a Michael condensation with isothiocyanate derivatives. This solvent-free method, conducted at room temperature, yields the desired products in excellent yields within short reaction times (e.g., 15 minutes). mdpi.com The use of a few drops of a liquid additive like methanol (B129727) or dichloromethane (B109758) can further enhance the reaction yields. mdpi.com

Mechanochemical methods have also been applied to the synthesis of oxindole-triazole hybrids, which are of interest for their potential biological activities. semanticscholar.org

Table 1: Examples of Mechanochemical Synthesis of 2-Oxoindoline Derivatives

| Reactants | Product Type | Conditions | Yield (%) | Reference |

| Isatin, Benzoic Acid, Isocyanides | α-Acyloxycarboxamides | Ball milling, 10-15 min | 90-97 | researchgate.net |

| Indole-2,3-dione, Malononitrile, Isothiocyanates | Spiro[indole–pyrrolidine] | Ball milling, piperidine (B6355638) catalyst, 15 min | Excellent | mdpi.com |

| Isatin, Malononitrile | 3-Dicyanomethylene-2H-indol-2-one | Ball milling, MeOH additive, 10 min | 69 | mdpi.com |

| Aldehyde, Malononitrile, Thiourea/Urea | 2-Thioxo/2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | Ball milling, 40 min | up to 98 | mdpi.com |

Microwave-Assisted Synthesis of 2-Oxoindolines

Microwave-assisted organic synthesis (MAOS) has become a popular technique for the rapid and efficient synthesis of various heterocyclic compounds, including 2-oxoindoline derivatives. This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netnih.gov

One prominent example is the microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids to produce 3-hydroxy-2-oxindoles. researchgate.netnih.gov This reaction, conducted in a domestic microwave oven (260 W) for just 5 minutes in the presence of triethylamine (B128534) in 1,4-dioxane, has yielded a variety of these derivatives with high yields, some reaching up to 98%. researchgate.netnih.govresearchgate.net This efficient synthesis has been pivotal in the exploration of these compounds for potential therapeutic applications. researchgate.netnih.gov

Furthermore, multicomponent reactions (MCRs) for the synthesis of more complex spiro[indoline-pyranodioxine] derivatives have been effectively accelerated under microwave irradiation. The one-pot, three-component reaction of an isatin, malononitrile or ethyl cyanoacetate, and 2,2-dimethyl-1,3-dioxane-4,6-dione, catalyzed by ZnO nanoparticles, demonstrates the superiority of microwave heating over conventional methods, providing excellent yields (81–88%) in a shorter timeframe. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product Type | Catalyst | Method | Yield (%) | Reference |

| Spiro(indole-pyranodioxine) derivatives | ZnO nanoparticles | Microwave Irradiation | 81-88 | nih.gov |

| Spiro(indole-pyranodioxine) derivatives | ZnO nanoparticles | Conventional Heating | 62-71 | nih.gov |

| 3-Hydroxy-2-oxindoles | Triethylamine | Microwave Irradiation (5-10 min) | up to 98 | researchgate.netnih.gov |

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has been recognized as an eco-friendly and efficient method for accelerating organic reactions. nih.govresearchgate.net The application of ultrasonic waves can lead to enhanced reaction rates, higher yields, and milder reaction conditions, making it a valuable tool in the synthesis of 2-oxoindoline derivatives. nih.govresearchgate.netdntb.gov.ua

A notable example is the synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives. This reaction is achieved by irradiating a mixture of 1,3-indandione (B147059) and isatins in ethanol with ultrasound in the presence of p-toluenesulfonic acid (p-TSA). nih.govglobalauthorid.com This method is advantageous due to the use of an inexpensive catalyst, simple work-up, good yields, and the use of environmentally benign ethanol as a solvent. nih.gov

Ultrasound has also been employed in the synthesis of spirooxindole derivatives. For instance, the synthesis of spiro[2-amino-4H-pyran-oxindole] derivatives through a one-pot, three-component reaction of isatins, malononitrile, and a 1,3-dicarbonyl compound is efficiently catalyzed by silica (B1680970) sulfuric acid magnetic nanoparticles under ultrasound irradiation at 60 °C. researchgate.net This approach highlights the synergy between ultrasound and nanocatalysis.

Moreover, the combination of ultrasound with a yolk-shell nanocatalyst (Fe3O4@melamine) has been shown to be highly effective for the synthesis of spirooxindoles from isatin, malononitrile, and cyclohexanone, resulting in excellent yields and short reaction times. tandfonline.com The use of ultrasound has been shown to significantly reduce reaction times from hours to minutes. rsc.org

Table 3: Ultrasound-Assisted Synthesis of 2-Oxoindoline Derivatives

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

| 1,3-Indandione, Isatins | p-TSA | Ultrasound, Ethanol, 40°C | Good | nih.govresearchgate.net |

| Isatin, Malononitrile, Dimedone | Silica Sulfuric Acid Magnetic Nanoparticles | Ultrasound, EtOH–H2O, 60 °C | High | researchgate.net |

| Isatin, Malononitrile, Cyclohexanone | Fe3O4@melamine Nanocatalyst | Ultrasound (40 W), Ethanol/Water | Excellent | tandfonline.com |

Application of Recyclable Catalytic Systems (e.g., Ionic Liquids, Nanocatalysts)

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve economic feasibility. Ionic liquids and nanocatalysts have been extensively explored in the synthesis of 2-oxoindoline derivatives for these reasons. sid.irtcichemicals.com

Ionic Liquids (ILs) are salts that are liquid at or near room temperature and offer advantages such as low vapor pressure, high thermal stability, and recyclability. tcichemicals.com They can function as both solvents and catalysts. For example, a bridged alkyl ionic liquid has been shown to be an efficient catalyst for the synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives in an aqueous ethanol solution at room temperature with just 1 mol% catalyst loading. researchgate.net Similarly, a magnetic, acidic ionic liquid has been used for the one-pot synthesis of novel spirooxindole derivatives, allowing for easy catalyst recovery with an external magnet. acs.org One-pot, three-component reactions of isatin and sarcosine (B1681465) with 1-acryloyl-3,5-bisarylmethylidenepiperidin-4-ones in an ionic liquid have been used to create mono- and bis-spiropyrrolidine heterocyclic hybrids. nih.gov

Nanocatalysts provide high surface area-to-volume ratios and can exhibit unique catalytic activities. Their heterogeneity allows for easy separation and reuse. Several types of nanocatalysts have been employed for synthesizing 2-oxoindoline derivatives:

Lanthanoid-containing polyoxometalate (POM) nanocatalysts , such as nano-Gd-B2W22, have demonstrated remarkable performance in the synthesis of bioactive isatin derivatives, including spirooxindoles, in water under reflux conditions, achieving high yields in short reaction times (8–26 minutes). nih.gov

ZnO nanoparticles have been used as a green, reusable catalyst for the one-pot, three-component synthesis of spiro[indoline-pyranodioxine] derivatives. The catalyst can be recovered and reused for at least five consecutive runs without significant loss of activity. nih.gov

Nano TiO2 supported on SiO2 acts as a solid Lewis acid catalyst for the condensation of indoles with isatins to form bis(indolyl)oxindoles under solvent-free conditions. This catalyst is also recoverable and reusable. researchgate.net

Nickel ferrite (B1171679) (NiFe2O4) nanocatalysts have been utilized in the multicomponent synthesis of spiro-oxindole-chromene derivatives, yielding products in high percentages (90-95%). rasayanjournal.co.in

A recyclable Nickel-containing coordination polymer has been developed for the alkylation of 2-oxindole with alcohols through a borrowing hydrogen strategy, showcasing good recyclability. mdpi.com

Schiff base Cu(II) complexes grafted on magnetic graphene oxide have been used as efficient and recyclable catalysts for the synthesis of various heterocyclic compounds. bohrium.com

Table 4: Examples of Recyclable Catalysts in 2-Oxoindoline Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference(s) |

| Ionic Liquid | Bridged Alkyl IL | Spiro[4H-pyran-3,3′-oxindole] synthesis | Low catalyst loading, aqueous media | researchgate.net |

| Ionic Liquid | Magnetic Acidic IL | Spirooxindole synthesis | Easy magnetic recovery, reusable | acs.org |

| Nanocatalyst | Nano-Gd-B2W22 | Spirooxindole synthesis | High yield, short reaction time, water solvent | nih.gov |

| Nanocatalyst | ZnO nanoparticles | Spiro[indoline-pyranodioxine] synthesis | Reusable for multiple runs | nih.gov |

| Nanocatalyst | Nano TiO2/SiO2 | Bis(indolyl)oxindole synthesis | Solvent-free, reusable | researchgate.net |

| Nanocatalyst | NiFe2O4 | Spiro-oxindole-chromene synthesis | High yield, magnetic separation | rasayanjournal.co.in |

Electrochemical Synthesis Methods for 2-Oxoindoline Derivatives

Electrochemical synthesis has emerged as a green and powerful tool for the construction of complex organic molecules, including 2-oxoindoline derivatives. researchgate.netrsc.org By using electricity to drive chemical reactions, this method often avoids the need for harsh or toxic chemical oxidants and reductants, operates under mild conditions, and can lead to unique selectivities. researchgate.netrsc.org

A key application of electrosynthesis in this area is the dearomative 2,3-difunctionalization of indoles to access functionalized oxindoles. researchgate.net This can be achieved through an anode-selective oxidative cross-coupling reaction under metal-, oxidant-, and catalyst-free conditions. researchgate.net Another approach involves the electrochemical oxidation of 3-substituted indoles to the corresponding 2-oxindoles in the presence of potassium bromide, where electrochemically generated bromine acts as the oxidant. researchgate.net

Electrochemical methods have also been successfully employed for the dimerization of 3-substituted 2-oxindoles to form a C(sp3)–C(sp3) bond, creating vicinal quaternary centers. acs.org This process is conducted under mild conditions and avoids toxic chemical oxidants. Mechanistic studies have suggested that this transformation can proceed through a proton-coupled electron transfer (PCET) pathway, which can accelerate the reaction rate. acs.org

Recent advancements have focused on the electrochemical synthesis of a diverse range of functionalized oxindoles through the formation of C–S, C–O, C–C, C–Se, and C–N bonds. rsc.org These methods often involve radical addition and cyclization of acrylamide (B121943) derivatives. rsc.org For instance, an electrocatalytic approach using an iron catalyst has been developed for the synthesis of 3,3-disubstituted 2-oxindoles from N-arylacrylamides and carbazates. researchgate.net

The versatility of electrochemical synthesis allows for the construction of various valuable oxindole structures, including spirooxindoles, through oxidative rearrangement of indoles, which can be performed in continuous flow systems. researchgate.net

Reaction Mechanisms and Chemical Transformations of 2 Oxoindoline 3 Carbonitrile

Reactivity at the C-3 Position and the Nitrile Group

The presence of both a nitrile and a carbonyl group at the C-3 position of the oxindole (B195798) ring activates the adjacent C-H bond, making it amenable to a variety of chemical transformations. This section will delve into the key reactions involving this reactive center.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgjocpr.com It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of 2-oxoindoline-3-carbonitrile, its precursors, such as isatin (B1672199) (1,3-dihydro-2H-indol-2,3-dione), readily undergo Knoevenagel condensation with active methylene compounds like malononitrile (B47326).

For instance, the condensation of isatins with malononitrile in the presence of a basic catalyst like piperidine (B6355638) leads to the formation of 2-(2-oxoindolin-3-ylidene)malononitrile (B1295559) derivatives. tubitak.gov.tr This reaction proceeds through the initial nucleophilic attack of the carbanion generated from malononitrile on the C-3 carbonyl group of isatin, followed by dehydration. wikipedia.org

A study by Fukuyama et al. demonstrated the Knoevenagel condensation of an aldehyde with oxindole, which yielded a mixture of E- and Z-isomers. sci-hub.se However, when 4-iodooxindole was used, the reaction afforded the (Z)-alkylidene indolinone as the sole product in high yield. sci-hub.se This highlights the influence of substituents on the stereochemical outcome of the condensation.

The versatility of the Knoevenagel condensation is further exemplified by its use in multicomponent reactions. For example, a five-component reaction involving isatin and a 1,3-dicarbonyl compound utilizes a Knoevenagel condensation as a key step in the construction of complex pyrrolo-quinoline derivatives. researchgate.net Similarly, a domino amination-Knoevenagel condensation approach has been developed for the synthesis of novel coumarin (B35378) analogues. nih.gov

Table 1: Examples of Knoevenagel Condensation Reactions

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Isatins, Malononitrile | Piperidine, Ethanol (B145695) | bis(2-oxoindoline-1-yl-3-ylidene))dimalononitrile derivatives | tubitak.gov.tr |

| Aldehyde, 4-Iodooxindole | Not specified | (Z)-alkylidene indolinone | sci-hub.se |

| Isatin, 1,3-Dicarbonyl compounds | p-Toluene sulfonic acid (p-TSA) | Pyrrolo-quinoline derivatives | researchgate.net |

| 4-Chloro-3-(formyl-/nitro)coumarins, Cyclic secondary amines, Methyl cyanoacetate | Metal-free | Coumarin analogues | nih.gov |

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Derivatives of this compound, particularly those with an exocyclic double bond at the C-3 position (3-alkenyl-2-oxindoles), serve as excellent Michael acceptors. The electron-withdrawing nature of the oxindole ring and the nitrile group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.

A variety of nucleophiles can participate in Michael additions with these substrates. For instance, the reaction of bis(2-oxoindoline-1-yl-3-ylidene))dimalononitrile derivatives with dimedone proceeds via a Michael addition, where the dimedone acts as the nucleophile. tubitak.gov.tr This initial addition is followed by cyclization and tautomerization to yield the final product. tubitak.gov.tr

Asymmetric Michael additions have also been developed to synthesize chiral spiro-oxindole derivatives. Cinchonidine has been used as a catalyst for the asymmetric Michael reaction of 2-oxoindole-3-carboxylate esters with maleimides. buchler-gmbh.com Furthermore, a squaramide-catalyzed asymmetric Michael addition/cyclization reaction has been employed for the synthesis of chiral bisspiro barbituric acid–oxindole derivatives. mdpi.com

In a notable transformation, 2-oxindole itself can act as a synthon for a 2-aminobenzoyl anion in reactions with enones. acs.org The reaction, catalyzed by K2CO3, initiates with a Michael addition of the 2-oxindole to the enone. acs.org

Table 2: Examples of Michael Addition Reactions

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| bis(2-oxoindoline-1-yl-3-ylidene))dimalononitrile derivatives | Dimedone | Piperidine, Ethanol | Bis(spirooxindoles) | tubitak.gov.tr |

| 2-Oxindole-3-carboxylate esters | Maleimides | Cinchonidine | Substituted (S)-3-((S)-2,5-dioxopyrrolidin-3-yl)-2-oxoindoline-3-carboxylate | buchler-gmbh.com |

| 3-Alkenyl-2-oxindoles | Barbituric acid derivatives | Squaramide | Chiral bisspiro barbituric acid–oxindole derivatives | mdpi.com |

| Enones | 2-Oxindole | K2CO3 | 1,4-Diketones bearing an amino group | acs.org |

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Derivatives of this compound, especially 3-alkenyl-2-oxindoles, are excellent dipolarophiles and dienophiles in these reactions due to the electron-withdrawing nature of the oxindole core. cam.ac.uk

1,3-Dipolar Cycloadditions: These reactions involve the addition of a 1,3-dipole to a dipolarophile to form a five-membered ring. mdpi.com A variety of spiro-oxindole heterocyclic systems have been synthesized using this methodology. unimi.it For example, the reaction of 3-alkenyl oxindoles with pyridinium (B92312) ylides proceeds with high yield and stereoselectivity to afford spirocyclic oxindoles. nih.gov Similarly, azomethine ylides, generated in situ from isatins and α-amino acids, undergo 1,3-dipolar cycloaddition with various electron-deficient alkenes to produce spiro-pyrrolidinyl oxindoles. mdpi.com

The cycloaddition of nitrones to 2-(2-oxoindoline-3-ylidene)acetates has been shown to be a selective and reversible process for synthesizing functionalized spiroisoxazolidines. mdpi.comnih.gov Asymmetric variants of 1,3-dipolar cycloadditions have also been developed. For instance, a chiral Mg(ClO4)2 complex catalyzes the reaction of nitrile imines with 3-alkenyl-oxindoles to produce chiral spiro-pyrazoline-oxindoles with excellent enantioselectivities. nih.gov

Hetero-Diels-Alder Reactions: While less common, derivatives of this compound can also participate in hetero-Diels-Alder reactions. These reactions involve a diene and a heterodienophile, or a heterodiene and a dienophile, to form a six-membered heterocyclic ring. The exocyclic double bond of 3-alkenyl-2-oxindoles can act as a dienophile in these reactions.

A novel Mg(ClO4)2-promoted intermolecular [4+3] cycloaddition reaction of oxindole derivatives with cyclopentadiene (B3395910) has been reported, providing a convenient route to spirocycloheptane oxindole derivatives. rsc.org

Table 3: Examples of Cycloaddition Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 3-Alkenyl oxindoles, Pyridinium ylides | Not specified | Spirocyclic oxindoles | nih.gov |

| 1,3-Dipolar Cycloaddition | Isatins, α-Amino acids, Electron-deficient alkenes | Not specified | Spiro-pyrrolidinyl oxindoles | mdpi.com |

| 1,3-Dipolar Cycloaddition | 2-(2-Oxoindoline-3-ylidene)acetates, Nitrones | Not specified | Spiroisoxazolidines | mdpi.comnih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | 3-Alkenyl-oxindoles, Nitrile imines | Chiral Mg(ClO4)2 complex | Chiral spiro-pyrazoline-oxindoles | nih.gov |

| [4+3] Cycloaddition | Oxindole derivatives, Cyclopentadiene | Mg(ClO4)2 | Spirocycloheptane oxindole derivatives | rsc.org |

The exocyclic double bond of 3-alkenyl-2-oxindoles is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl and nitrile groups. This reactivity has been exploited for the synthesis of a wide array of functionalized oxindole derivatives.

A highly regio- and stereoselective addition of pyrazol-3-ones to (E)-3-(nitromethylene)indolin-2-ones has been reported, which proceeds via a nucleophilic vinylic substitution mechanism. scispace.com The reaction outcome, in terms of E/Z stereoselectivity, is dependent on the substitution pattern of the pyrazolone. scispace.com

Palladium-catalyzed multicomponent reactions have also been utilized to synthesize (E)-3-alkylidene oxindoles. These reactions can involve the nucleophilic addition of an amine to a Pd(II)-carbene complex intermediate. bohrium.com

Furthermore, the synthesis of spiroindenyl-2-oxindoles has been achieved through a palladium-catalyzed spirocyclization of 2-bromoarylamides with vinyl bromides, where a Heck process involving the exocyclic double bond is a key step. mdpi.com

The nitrile group in this compound can undergo various transformations, providing a handle for further functionalization.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. In a process for preparing 2-oxindoles, a 3-carboxylate ester group, which can be derived from the corresponding nitrile, is readily hydrolyzed and decarboxylated in situ. google.com A similar process describes the in situ hydrolysis and decarboxylation of 3-carbomethoxy-2-oxindole intermediates. google.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation opens up avenues for the synthesis of 3-aminomethyl-2-oxindoles.

In a different context, the reaction of C5-substituted 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) leads to the formation of (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives. nih.gov These can then undergo a dithiazole ring-opening reaction to yield 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles, demonstrating a transformation that retains the nitrile group while introducing other functionalities. nih.gov

Reactivity of the 2-Oxoindoline Carbonyl Group

The carbonyl group at the C-2 position of the oxindole ring is an amide carbonyl and is generally less reactive towards nucleophiles than the C-3 carbonyl of isatin. However, it can still participate in certain reactions.

The C-2 carbonyl can be involved in intramolecular reactions. For example, in the reaction of 2-oxindole with enones catalyzed by K2CO3, an intermediate peroxide anion can intramolecularly attack the amide carbonyl to form a dioxetane intermediate. acs.org

Furthermore, the 2-oxoindole can exist in a tautomeric equilibrium with its lactim form, although the lactam form is significantly more stable. chemicalbook.com Reactions can be directed to occur at the oxygen of the carbonyl group. For instance, reaction with triflic anhydride (B1165640) can lead to the formation of a 2-trifluoromethylsulfonyloxy-indole. chemicalbook.com

Transformations at the Indoline (B122111) Nitrogen Atom (N-Functionalization)

The nitrogen atom of the 2-oxoindoline ring is a common site for modification, a process known as N-functionalization. This typically involves deprotonation of the N-H bond, followed by reaction with an electrophile, to introduce a variety of substituents that can modulate the molecule's properties.

N-Alkylation: This is a frequently employed transformation where an alkyl group is introduced onto the indoline nitrogen. The reaction is often carried out using an alkyl halide in the presence of a base. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3), and in some cases, cesium carbonate (Cs2CO3) with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can be effective. researchgate.net N-protected oxindole derivatives are valuable intermediates for synthesizing more complex molecules like pyrroloindolines and spirooxindoles. nih.gov For instance, N-alkylation has been achieved using various alkyl halides to produce a range of N-substituted 2-oxindoles. scielo.br

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through cross-coupling reactions. While specific examples for this compound are not detailed in the provided results, this transformation is a general strategy for functionalizing related indole (B1671886) systems.

N-Acylation: This reaction involves the introduction of an acyl group onto the indoline nitrogen using an acylating agent like an acyl chloride or anhydride. For example, methyl 2-oxoindoline-6-carboxylate can be acylated with 2-chloroacetyl chloride. This modification significantly impacts the electronic properties of the oxindole system.

Table 1: Examples of N-Functionalization Reactions of 2-Oxoindoline Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3, Cs2CO3/TBAI) | N-Alkyl-2-oxoindoline |

| N-Acylation | Acyl chloride/anhydride, Catalyst (e.g., AlCl3) | N-Acyl-2-oxoindoline |

Aromatic Ring Functionalization of the 2-Oxoindoline System

The benzene (B151609) ring of the 2-oxoindoline core can undergo electrophilic aromatic substitution, allowing for the introduction of functional groups at the C4, C5, C6, and C7 positions. The directing effects of the amide group in the five-membered ring influence the position of substitution.

Halogenation: Halogen atoms can be introduced onto the aromatic ring using various halogenating agents. For instance, bromination of 2-oxindole with bromine water or N-bromosuccinimide (NBS) preferentially yields 5-bromo-2-oxindole. sci-hub.se The halogenated derivatives, such as 6-bromo-2-oxindole, are also known. scielo.org.za These compounds are valuable precursors for further synthetic modifications. scielo.org.za

Nitration: The introduction of a nitro group is a common electrophilic substitution. The reaction of 2-oxindole with concentrated nitric acid and sulfuric acid results in the formation of 5-nitro-2-oxindole. sci-hub.se However, using nitric acid alone can lead to substitution at the C-3 position. sci-hub.se Metal-free radical nitration of 3-alkylidene-2-oxindoles using tert-butyl nitrite (B80452) (TBN) has also been explored. nih.govresearchgate.net

Friedel-Crafts and Other C-H Functionalizations: While classic Friedel-Crafts reactions can be challenging, modern cross-dehydrogenative coupling (CDC) reactions provide efficient methods for C-H functionalization. chim.it For example, iron-catalyzed arylation of 3-substituted oxindoles with electron-rich aromatic compounds has been developed. chim.it Furthermore, remote C6-alkylation of 2,3-disubstituted indoles has been achieved using p-quinone methides (p-QMs) as electrophiles. thieme-connect.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 2-Oxindole

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br2/H2O or NBS | 5-Bromo-2-oxindole sci-hub.se |

| Nitration | conc. HNO3/H2SO4 | 5-Nitro-2-oxindole sci-hub.se |

| Nitration | conc. HNO3 | 3-Nitro-2-oxindole sci-hub.se |

Radical Reactions and Electron Transfer Processes in 2-Oxoindoline Chemistry (e.g., Proton-Coupled Electron Transfer)

Radical reactions and electron transfer processes offer alternative pathways for the functionalization of 2-oxoindolines. A key mechanism in this context is Proton-Coupled Electron Transfer (PCET) , which involves the concerted or stepwise transfer of a proton and an electron. rsc.orgnih.gov This process can facilitate reactions by avoiding high-energy intermediates. rsc.org

Electrochemical methods have been employed to study and utilize PCET in 2-oxindole chemistry. For example, the electrochemical dimerization of 3-substituted 2-oxindoles to form a C(sp³)–C(sp³) bond has been achieved, with mechanistic studies suggesting a stepwise one-proton transfer and two-electron transfer process. acs.orgdntb.gov.ua The mechanism can involve the transfer of an electron from the 3-alkyl-2-oxindole to generate a radical cation, followed by a proton transfer to form a neutral radical species, which then dimerizes. rsc.org These electrochemical methods provide a mild alternative to the use of chemical oxidants. acs.org

Photochemical Reactions and Light-Mediated Transformations

Photochemistry opens up unique reaction pathways for 2-oxoindoline derivatives, leading to the formation of structurally complex molecules that are often inaccessible through thermal methods.

The Paternò–Büchi reaction is a [2+2] photocycloaddition between a carbonyl group and an alkene to form an oxetane (B1205548) ring. wikipedia.orgresearchgate.net The C2-carbonyl group of the 2-oxoindoline scaffold can participate in this reaction. dntb.gov.ua For instance, the reaction of oxindole enol ethers with ketones under visible light irradiation can produce spirocyclic oxetanes in a site-, regio-, and diastereoselective manner. researchgate.netdntb.gov.ua The reaction mechanism can involve either a singlet or triplet excited state of the carbonyl compound and may proceed through an exciplex or a 1,4-biradical intermediate. researchgate.net This methodology has been utilized to create libraries of oxetane-containing spirocycles. lancs.ac.uk

Upon exposure to light, 2-oxoindoline derivatives can undergo various structural changes. A common photochemical transformation is the E/Z isomerization of exocyclic double bonds at the C3 position, as seen in 3-benzylidene oxindoles. researchgate.netnih.gov This isomerization can be driven by UV light, and the resulting diastereomers may exhibit different biological activities. researchgate.netnih.govrsc.org Kinetic studies of this isomerization have shown that it can follow first-order kinetics. nih.govrsc.org

More complex photoinduced rearrangements have also been observed. For example, some photochemical processes are triggered by the formation of an electron-donor-acceptor (EDA) complex. researchgate.net In some cases, photoinduced aryl migrations can occur, leading to significant skeletal reorganization. nih.gov

Derivatization Strategies and Functionalization of 2 Oxoindoline 3 Carbonitrile

Introduction of Diverse Substituents at the C-3 Position

The C-3 position of the 2-oxoindoline core is a key site for introducing structural diversity. The presence of the nitrile group and the adjacent quaternary carbon allows for a range of chemical transformations.

One common approach is the use of 2-(2-oxoindolin-3-yl)malononitriles as building blocks. These compounds can act as 1,2-carbon bis-nucleophiles in annulation reactions. For instance, a [2+3] annulation with 2-nitroallylic acetates has been developed to synthesize spirocyclopentane oxindole (B195798) derivatives with three stereogenic centers. researchgate.net This reaction proceeds with high chemo- and regioselectivity. researchgate.net

Another strategy involves the Knoevenagel condensation of isatins with active methylene (B1212753) compounds, such as malononitrile (B47326), to generate isatylidene malononitrile derivatives. These intermediates can then undergo further reactions. For example, they can react with enamines in the presence of a chiral organocatalyst to produce highly functionalized 2-oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] derivatives. mdpi.com

Furthermore, the C-3 position can be functionalized through multicomponent reactions. A five-component reaction involving isatins and 1,3-dicarbonyl compounds has been reported for the synthesis of pyrrolo[3,4-c]quinoline derivatives, where the C-3 position of the oxindole is linked to two pyrrolodione moieties. researchgate.net Iron-catalyzed cross-dehydrogenative coupling reactions have also been employed to introduce aryl groups at the C-3 position of 3-substituted oxindoles. chim.it

Table 1: Examples of C-3 Functionalization Reactions

| Reaction Type | Reactants | Product | Reference |

| [2+3] Annulation | 2-(2-Oxoindolin-3-yl)malononitrile, 2-Nitroallylic acetates | Spirocyclopentane oxindoles | researchgate.net |

| Michael Addition/Cyclization | Isatylidene malononitriles, Enamines | 2-Oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] derivatives | mdpi.com |

| Five-Component Reaction | Isatins, 1,3-Dicarbonyl compounds | 4,4'-((2-Oxoindoline-3,3-diyl)bis(methylene))bis(2-aryl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione) derivatives | researchgate.net |

| Cross-Dehydrogenative Arylation | 3-Substituted oxindoles, Electron-rich aromatic compounds | 3-Aryloxindoles | chim.it |

N-Functionalization and Protecting Group Strategies on the Indoline (B122111) Core

The nitrogen atom of the indoline ring is another key position for derivatization, which can significantly influence the biological and physicochemical properties of the resulting compounds. N-functionalization is also crucial for directing the regioselectivity of other reactions on the oxindole core.

A variety of substituents can be introduced at the N-1 position. For instance, N-alkylation can be achieved through nucleophilic substitution reactions. The choice of the N-substituent can be critical; for example, N-benzyl, acyl, and sulfonyl groups have been successfully incorporated. nih.gov Even a free N-H indole (B1671886) can undergo certain C-3 functionalization reactions. nih.gov

Protecting groups are often employed to facilitate specific chemical transformations or to prevent unwanted side reactions. The selection of an appropriate protecting group is essential and depends on the subsequent reaction conditions. Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and various sulfonyl groups. The introduction of an electron-withdrawing group at the C-2 position can increase the acidity of the N-H bond, thereby favoring N-functionalization over reactions at the C-3 position. mdpi.com

Strategies to enhance the reactivity of the N-1 position for functionalization include:

Installation of a substituent at the C-3 position: This can block competitive reactions at this site. mdpi.com

Introduction of an electron-withdrawing group at the C-2 position: This increases the acidity of the N-H bond. mdpi.com

Direct N-functionalization: This is the most straightforward approach but requires careful control of reaction conditions to avoid side reactions. mdpi.com

Peripheral Functionalization of the Aromatic Ring System

Modification of the benzene (B151609) ring of the 2-oxoindoline core provides another avenue for creating structural diversity. This allows for the fine-tuning of electronic properties and steric interactions, which can be critical for biological activity.

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for the direct C-H functionalization of the aromatic ring. chim.it These reactions avoid the need for pre-functionalized starting materials, making them highly atom-economical. chim.it By using specific directing groups and catalyst systems, site-selective functionalization at the C-4, C-5, C-6, or C-7 positions can be achieved. chim.it

For example, the use of a phosphinoyl directing group on the indole nitrogen has been shown to control the site-selectivity of palladium-catalyzed C-H functionalization, leading to substitution at the C-4 or C-6 positions. chim.it Iron-catalyzed reactions have also been developed for the arylation of 3-substituted oxindoles, where an electron-rich aromatic compound is coupled to the oxindole core. chim.it

Furthermore, ring contraction strategies have been reported for the conversion of quinoline (B57606) N-oxides to indoles, which represents a form of skeletal editing that modifies the aromatic system. d-nb.info

Stereoselective Derivatization Approaches

The creation of chiral centers in a controlled manner is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities.

Asymmetric Synthesis of Chiral 2-Oxoindoline-3-carbonitrile Derivatives

The asymmetric synthesis of this compound derivatives has been a major focus of research. Organocatalysis has proven to be a particularly effective strategy for achieving high enantioselectivity.

For example, the asymmetric Michael addition/cyclization tandem reaction between benzylidene barbituric acids and oxindolylmalononitriles, catalyzed by a squaramide catalyst, yields chiral bisspiro barbituric acid–oxindole derivatives in high yields and with excellent stereoselectivities (up to >99% ee). mdpi.com Similarly, the reaction of enamines with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst can produce highly functionalized 2-oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] derivatives with moderate to good enantioselectivity. mdpi.com

Another approach involves the use of chiral catalysts in [3+2] cycloaddition reactions. The reaction of azomethine ylides, generated in situ from isatin (B1672199) and an amino acid, with various dipolarophiles can lead to the formation of spirooxindole-pyrrolidine derivatives with multiple stereogenic centers. The diastereoselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.govacs.org

Table 2: Examples of Asymmetric Synthesis Methods

| Reaction Type | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Michael Addition/Cyclization | Squaramide | Chiral bisspiro barbituric acid–oxindole derivatives | Up to >99% | mdpi.com |

| Enamine/Isatylidene Malononitrile Reaction | Chiral Base Organocatalyst | 2-Oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] derivatives | 30-58% | mdpi.com |

| [3+2] Cycloaddition | Chiral Phosphoric Acids | C6-functionalized 2,3-disubstituted indoles | Low (2-26%) | thieme-connect.com |

Control of Diastereoselectivity in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex heterocyclic systems containing the 2-oxoindoline core. Controlling the diastereoselectivity of these reactions is crucial for obtaining a single, desired stereoisomer.

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a widely used method for synthesizing spirooxindole derivatives. The diastereoselectivity of these reactions can be influenced by several factors, including the nature of the substituents on both the azomethine ylide and the dipolarophile, the solvent, and the temperature. nih.govacs.org In many cases, the reaction proceeds with high diastereoselectivity, leading to the preferential formation of one diastereomer. niscpr.res.in For instance, the reaction of an azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles exhibits exclusive regioselectivity and high diastereoselectivity, which is dependent on the substitution pattern of the aryl ring. nih.govacs.org

Computational studies, such as density functional theory (DFT) calculations, are often used to understand the origin of the observed stereoselectivity by analyzing the transition state energies of the different possible reaction pathways. nih.gov These studies can help in the rational design of new reactions with improved stereocontrol.

General Derivatization Techniques for Analytical Enhancement (e.g., for LC-MS or GC-MS analysis)

Chemical derivatization is often employed to improve the analytical properties of compounds for techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This is particularly useful for polar or non-volatile compounds, or for enhancing detection sensitivity. research-solution.comjfda-online.com

For GC-MS analysis, derivatization is used to increase the volatility and thermal stability of the analyte. sigmaaldrich.com Common derivatization reactions include:

Silylation: This involves replacing active hydrogens (e.g., in -OH, -NH, -SH groups) with a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com

Acylation: This introduces an acyl group, converting compounds with active hydrogens into esters, thioesters, or amides. research-solution.com

Alkylation: This is a general process that includes esterification. research-solution.com

For LC-MS analysis, derivatization is often used to improve ionization efficiency and chromatographic retention. Reagents are chosen to introduce a readily ionizable group or a group that enhances separation on a particular column. For example, 2-hydrazinoquinoline (B107646) (HQ) has been used as a derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones. nih.gov Derivatization with reagents containing a specific isotopic signature, such as bromine, can aid in the identification of derivatives in the mass spectrometer. researchgate.net

In the context of this compound and its derivatives, which may possess polar functional groups, these derivatization techniques can be crucial for accurate quantification and structural elucidation in complex biological matrices. For instance, in situ derivatization using acetic anhydride (B1165640) has been used for the GC-MS analysis of oxidative hair dye ingredients, which share some structural similarities with functionalized oxindoles. mdpi.com

Advanced Characterization and Spectroscopic Analysis of 2 Oxoindoline 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H, 13C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of 2-oxoindoline-3-carbonitrile and its derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like COSY and NOESY, provides unambiguous assignment of all proton and carbon signals and offers insights into the spatial proximity of atoms. ipb.ptnanalysis.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives typically displays characteristic signals for the aromatic protons of the indoline (B122111) ring system, as well as for any substituents on the nitrogen atom and at the 3-position. For instance, in 1,3-dimethyl-2-oxoindoline-3-carbonitrile, the methyl groups at positions 1 and 3 appear as sharp singlets, while the aromatic protons exhibit complex splitting patterns (multiplets) in the downfield region due to spin-spin coupling. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the oxindole (B195798) ring typically resonates at a significantly downfield chemical shift, while the carbon of the nitrile group (C≡N) also has a characteristic chemical shift. The aromatic carbons and any aliphatic carbons from substituents can be readily identified, providing a complete carbon map of the molecule. rsc.org

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) are instrumental in establishing proton-proton coupling networks within the molecule, helping to assign adjacent protons in the aromatic ring and in aliphatic side chains. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial relationships between protons that are close in space but not necessarily bonded to each other. nanalysis.comcolumbia.edu This is particularly useful for determining the relative stereochemistry in more complex derivatives of this compound. mdpi.combeilstein-journals.org

Below is a representative table of NMR data for a derivative of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for 1,3-Dimethyl-2-oxoindoline-3-carbonitrile in CDCl₃ rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | 3.27 (s, 3H) | 27.0 |

| C3-CH₃ | 1.82 (s, 3H) | 23.4 |

| C4-H | 7.44-7.39 (m, 2H) | 123.9 |

| C5-H | 7.18 (t, J = 7.6 Hz, 1H) | 123.8 |

| C6-H | 7.44-7.39 (m, 2H) | 130.3 |

| C7-H | 6.91 (d, J = 8.0 Hz, 1H) | 109.2 |

| C2 (C=O) | - | 171.0 |

| C3 | - | 42.1 |

| C3a | - | 126.8 |

| C7a | - | 142.6 |

| CN | - | 117.7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the key functional groups present in this compound. copbela.org The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

The IR spectrum of this compound and its derivatives will prominently feature:

A sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration , typically observed in the range of 2200-2260 cm⁻¹. mdpi.commdpi.com The presence of this band is a clear indicator of the carbonitrile functionality.

A strong absorption band for the amide carbonyl (C=O) stretching vibration of the oxindole ring, usually appearing in the region of 1680-1730 cm⁻¹. rsc.orgrsc.org The exact position can be influenced by substituents and hydrogen bonding.

Absorption bands for N-H stretching if the nitrogen atom of the indoline ring is unsubstituted, typically seen as a broad or sharp peak around 3200-3400 cm⁻¹. nih.gov

Bands corresponding to C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and any aliphatic groups (below 3000 cm⁻¹).

C=C stretching vibrations within the aromatic ring, which appear as a series of bands in the 1450-1620 cm⁻¹ region. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives mdpi.commdpi.comrsc.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2200 - 2260 |

| Carbonyl (C=O) | Stretch | 1680 - 1730 |

| Amine (N-H) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

| Alkane C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1620 |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis (e.g., HRMS, LC-ESI-MS, GC-MS)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula of the compound. rsc.orgnih.govrsc.org This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion, often observed as [M+H]⁺ or [M+Na]⁺. rsc.orgnih.gov

Fragmentation Analysis: In addition to the molecular ion peak, the mass spectrum shows several fragment ions resulting from the breakdown of the parent molecule in the mass spectrometer. researchgate.net The fragmentation pattern is often predictable and provides valuable clues about the structure of the molecule. For this compound derivatives, common fragmentation pathways may include the loss of the nitrile group, the carbonyl group, or substituents on the indoline ring.

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that first separate a mixture of compounds and then analyze each component by mass spectrometry. These methods are particularly useful for the analysis of complex reaction mixtures containing this compound and its byproducts.

Table 3: Representative HRMS Data for a this compound Derivative rsc.org

| Compound | Ion | Calculated m/z | Found m/z |

| 1,3-Dimethyl-2-oxoindoline-3-carbonitrile | [M+Na]⁺ | 209.0691 | 209.0684 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.ro The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the conjugated system of the indoline ring fused with the carbonyl and nitrile groups. The spectrum typically shows one or more strong absorption bands in the UV region. These absorptions are generally attributed to π → π* transitions within the aromatic and conjugated system, and potentially n → π* transitions associated with the carbonyl group. ubbcluj.roubbcluj.ro The position and intensity of these bands can be influenced by the solvent polarity and the nature of any substituents on the molecule. rug.nl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.organton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. beilstein-journals.orgiucr.org

Crystallographic studies of related oxindole structures reveal that the indoline ring system is generally planar or nearly planar. The data obtained from X-ray crystallography provides invaluable information on the molecular geometry and packing, which can influence the physical and chemical properties of the compound.

Advanced Spectroscopic Techniques for Comprehensive Analysis

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, the Raman spectrum would be particularly useful for observing the stretching vibration of the nitrile (C≡N) group, which typically gives a strong and sharp Raman signal. The symmetric vibrations of the aromatic ring are also often more intense in the Raman spectrum compared to the IR spectrum. This technique can be a valuable addition to the spectroscopic toolkit for a comprehensive vibrational analysis of the molecule.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive analytical technique used to investigate the electronic structure and environment of fluorescent molecules, or fluorophores. The process involves the absorption of a photon by a molecule, which excites it to a higher electronic state. The subsequent emission of a photon as the molecule returns to its ground state is known as fluorescence. The intensity and wavelength of the emitted light provide valuable information about the compound's structure, conformation, and interactions with its surroundings.

While specific fluorescence data for this compound is not extensively documented in publicly available literature, the fluorescence properties of the parent scaffolds, oxindole and isatin (B1672199), and their derivatives have been the subject of considerable research. These studies offer insights into the potential fluorescent behavior of this compound.

The isatin scaffold and its derivatives have been explored for the development of novel fluorescent molecules. acs.org For instance, a series of novel isatin derivatives were designed and synthesized, exhibiting fluorescent properties with potential applications in bio-imaging. acs.org The introduction of a cyano (-CN) group, an electron-acceptor, into the isatin structure has been investigated as a strategy to increase fluorescence intensity and induce a red-shift in the excitation and emission wavelengths. acs.org This is particularly relevant to this compound, which contains a nitrile group.

Studies on various oxindole derivatives have also revealed interesting photophysical properties. For example, certain spiro-oxindole derivatives have been synthesized and their fluorescence spectra in methanol (B129727) have been reported. researchgate.net The interaction of oxindole derivatives with biological molecules, such as α-glucosidase, has been studied using fluorescence spectroscopy, which indicated direct binding of the compounds to the enzyme. nih.gov Furthermore, the binding of 3-fluorooxindole derivatives to DNA has been investigated using fluorescence spectroscopy, suggesting a groove-binding mechanism. nih.gov

The fluorescence of indole (B1671886) derivatives is known to be sensitive to the position of substituents. For instance, the placement of a cyano group on the indole ring significantly affects the fluorescent properties. nih.gov While 3-cyanoindole (B1215734) (3-CNI) exhibits a blue-shifted emission compared to indole, other cyanoindoles show a red-shift. nih.gov This highlights the critical role of the substituent's position in determining the photophysical characteristics.

The table below summarizes the photophysical properties of some representative isatin and oxindole derivatives, which can serve as a reference for predicting the fluorescence behavior of this compound.

| Compound/Derivative Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) | Solvent/Conditions |

| Spiro oxindole derivatives | Not specified | ~370 | Not specified | Methanol |

| Tetracyclic oxindole derivatives | Not specified | Not specified | Not specified | Used to study binding to α-glucosidase |

| 3-Fluorooxindole derivatives | Not specified | Not specified | Not specified | Used to study DNA binding |

| Isatin-based spiro compounds | Not specified | Not specified | Not specified | High fluorescence quantum yields in polar solvents |

| Cyanoindoles (general) | 270 | Varies (e.g., 3-CNI is blue-shifted) | Varies | Water |

Table 1: Photophysical Properties of Selected Isatin and Oxindole Derivatives. This table is generated based on findings from various sources. researchgate.netnih.govnih.govnih.gov

The research on related compounds suggests that this compound may exhibit fluorescence, likely influenced by the electronic interplay between the oxindole core and the electron-withdrawing cyano group at the 3-position. The polarity of the solvent would also be expected to play a significant role in its photophysical properties. Further experimental studies are required to fully characterize the specific fluorescence signature of this compound.

Two-Dimensional Correlation Spectroscopy (2D-COS)

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to analyze changes in spectral data that are induced by an external perturbation, such as temperature, pressure, or concentration. nih.govresearchgate.net It enhances the interpretation of complex spectra by revealing relationships between different spectral features that may not be apparent in conventional one-dimensional (1D) spectra. nih.gov 2D-COS generates synchronous and asynchronous correlation maps which help in identifying co-varying signals, determining the sequence of spectral changes, and amplifying subtle spectral features. nih.gov